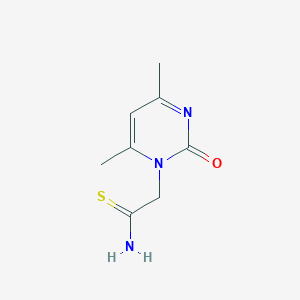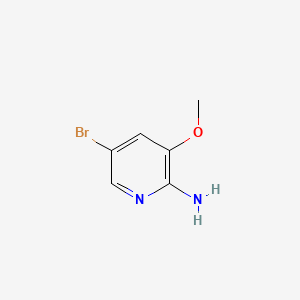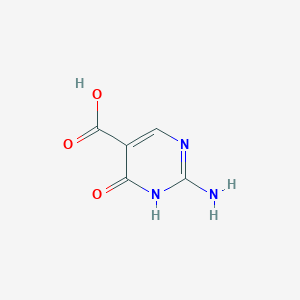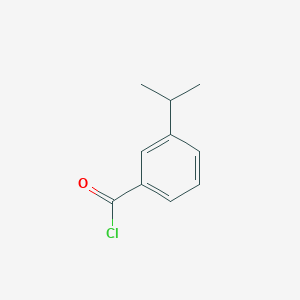![molecular formula C13H18N2O5 B1291765 (2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid CAS No. 1134779-28-4](/img/structure/B1291765.png)
(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Immunobiological Activity
The compound's derivatives have been explored for immunostimulatory and immunomodulatory properties. Certain derivatives significantly enhanced the secretion of chemokines and augmented NO biosynthesis, primarily triggered by IFN-gamma, showcasing their potential in modulating immune responses (Doláková et al., 2005).
Mass Spectrometry and Fragmentation Analysis
Studies have utilized tandem mass spectrometry to investigate the compound's collision-induced dissociation pathways, revealing decarboxylation as a major pathway. Insights into the structure and stability of precursor and product anions were gained, enhancing our understanding of the compound's behavior under mass spectrometric analysis (Gillis et al., 2014).
Corrosion Inhibition
Derivatives of the compound have shown promising results as corrosion inhibitors for mild steel in acidic solutions. These studies reveal that the introduction of heteroatoms into the structure plays a significant role in enhancing the inhibition efficiency, offering potential applications in industrial corrosion protection (Leçe et al., 2008).
Chemical Synthesis and Reactions
The compound and its analogs have been utilized in various chemical synthesis pathways, leading to the formation of novel chemical structures. These studies provide valuable insights into the reaction mechanisms and potential applications of these synthesized compounds in different scientific fields (Valiullina et al., 2017), (Gimalova et al., 2013).
将来の方向性
特性
IUPAC Name |
(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-6-4-5-7-14-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYXNRDGPTYQBP-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=N1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC=CC=N1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)






